molecular formula C18H14ClN3O2S B7727842 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one

2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one

Cat. No.: B7727842
M. Wt: 371.8 g/mol
InChI Key: ZPQCNZQTZQYWTL-RGVLZGJSSA-N
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Description

2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenacyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with phenacyl bromide under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: It serves as a useful probe for studying various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in biological systems. The compound may interact with molecular targets such as kinases or proteases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-thiazolylhydrazone: Similar structure but lacks the chlorophenyl group.

    5-Phenacyl-2-thiazolylhydrazone: Similar structure but lacks the chlorophenyl group.

Uniqueness

The presence of the 4-chlorophenyl group in 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other thiazole derivatives and potentially more effective in certain applications.

Properties

IUPAC Name

2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-5-phenacyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-14-8-6-12(7-9-14)11-20-22-18-21-17(24)16(25-18)10-15(23)13-4-2-1-3-5-13/h1-9,11,16H,10H2,(H,21,22,24)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQCNZQTZQYWTL-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2C(=O)N=C(S2)NN=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CC2C(=O)N=C(S2)N/N=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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